Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of propanoic acid and contains a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-bromophenyl)-3-oxopropanoate can be synthesized through several methods. One common method involves the esterification of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Another method involves the bromination of ethyl 3-oxopropanoate using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is carried out at room temperature, and the product is isolated through extraction and purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated purification systems. The use of advanced catalysts and solvents ensures efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-bromobenzoic acid, 4-bromobenzophenone.
Reduction: 4-bromo-3-hydroxypropanoate, ethyl 3-(4-bromophenyl)propanoate.
Substitution: 4-methoxyphenyl-3-oxopropanoate, 4-cyanophenyl-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-oxopropanoate involves its reactivity as an ester and the presence of the bromophenyl group. The compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. The bromine atom can also engage in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Ethyl 3-(4-methylphenyl)-3-oxopropanoate: The presence of a methyl group instead of a halogen alters its steric and electronic characteristics.
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for certain synthetic applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDYXCKRDRCJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949375 | |
Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26510-95-2 | |
Record name | Ethyl 4-bromo-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26510-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-bromo-beta-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026510952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is determining the isotopic purity of deuterated compounds important?
A1: Deuterated compounds, where hydrogen atoms are replaced with deuterium isotopes, are vital tools in various scientific fields, including drug discovery, metabolic studies, and reaction mechanism elucidation. The isotopic purity, representing the percentage of the desired deuterated form in a sample, is crucial because even small impurities can significantly influence experimental results. []
Q2: How does the research utilize ethyl 3-(4-bromophenyl)-3-oxopropanoate to demonstrate this novel analytical method?
A2: The study employed electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) to rapidly characterize the isotopic purity of deuterium-labeled organic compounds. This compound (EBPO) served as a model compound. By analyzing the relative abundance of different H/D isotopolog ions (D0-Dn) of deuterated EBPO (EBPO-D2) using ESI-HRMS and UPLC-HRMS, researchers could calculate the isotopic purity. This method's effectiveness was confirmed by comparing the obtained values with the certified isotopic purity of EBPO-D2. Furthermore, the researchers monitored the dynamic isotopic purity changes of EBPO-D2 during a hydrogen-deuterium exchange reaction, showcasing the method's ability to follow isotopic changes in real-time. []
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